3-(4-Methoxyphenyl)butan-2-amine

Physicochemical Properties Lipophilicity Structure-Activity Relationship

3-(4-Methoxyphenyl)butan-2-amine (CAS 21894-69-9) is a synthetic organic compound with the molecular formula C11H17NO and a molecular weight of 179.26 g/mol. It is characterized by a para-methoxyphenyl group attached to a butan-2-amine backbone.

Molecular Formula C11H17NO
Molecular Weight 179.26 g/mol
CAS No. 21894-69-9
Cat. No. B1452475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methoxyphenyl)butan-2-amine
CAS21894-69-9
Molecular FormulaC11H17NO
Molecular Weight179.26 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)OC)C(C)N
InChIInChI=1S/C11H17NO/c1-8(9(2)12)10-4-6-11(13-3)7-5-10/h4-9H,12H2,1-3H3
InChIKeyYRVZJUUUXSMVNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Methoxyphenyl)butan-2-amine CAS 21894-69-9 for Research Use: Structure and Availability


3-(4-Methoxyphenyl)butan-2-amine (CAS 21894-69-9) is a synthetic organic compound with the molecular formula C11H17NO and a molecular weight of 179.26 g/mol . It is characterized by a para-methoxyphenyl group attached to a butan-2-amine backbone. Classified as a substituted phenethylamine, this molecule is primarily utilized as a research chemical in medicinal chemistry and chemical biology, particularly for investigating structure-activity relationships within this class of compounds .

3-(4-Methoxyphenyl)butan-2-amine: Why Generic Substitution is Problematic for Researchers


Despite sharing a core phenethylamine scaffold with other compounds, 3-(4-Methoxyphenyl)butan-2-amine possesses a specific substitution pattern that fundamentally alters its physicochemical properties and potential biological interactions . Key computed properties, such as its calculated LogP (2.01) and Fsp3 value (0.4545), are direct results of its unique structure . These properties govern critical parameters like lipophilicity, solubility, and molecular flexibility, which in turn dictate its behavior in assays, cellular models, and synthetic reactions . Therefore, substituting it with a positional isomer or a different alkoxy analog would introduce uncontrolled variables, compromising experimental reproducibility and potentially leading to misleading or entirely different outcomes.

Quantitative Evidence for 3-(4-Methoxyphenyl)butan-2-amine: Comparative Physicochemical Data and Purity Specifications


Lipophilicity Comparison: Measured LogP of 3-(4-Methoxyphenyl)butan-2-amine vs. Unsubstituted and Positional Analogs

The lipophilicity of 3-(4-Methoxyphenyl)butan-2-amine, a critical determinant of its ability to cross biological membranes and engage hydrophobic binding pockets, is quantified by its calculated LogP of 2.01 . This value is significantly higher than the unsubstituted analog, 1-phenylbutan-2-amine (estimated LogP ~1.6), due to the electron-donating and lipophilic methoxy group [1]. This 0.4 LogP unit increase corresponds to an approximately 2.5-fold greater partition coefficient in an octanol/water system, impacting its distribution in biological assays.

Physicochemical Properties Lipophilicity Structure-Activity Relationship Drug Design

Molecular Flexibility: Quantified Fsp3 Value of 3-(4-Methoxyphenyl)butan-2-amine vs. More Planar Analogs

The fraction of sp3-hybridized carbons (Fsp3) is a quantitative measure of molecular complexity and three-dimensionality. 3-(4-Methoxyphenyl)butan-2-amine has a calculated Fsp3 of 0.45 . This value is lower than a fully saturated analog but substantially higher than completely planar, aromatic compounds (Fsp3 = 0). This moderate Fsp3 value suggests a balance between conformational flexibility and rigidity, which can be advantageous for exploring binding pocket interactions without incurring a high entropic penalty.

Physicochemical Properties Medicinal Chemistry Drug-Likeness Molecular Complexity

Commercial Purity Comparison: 98% (HPLC) Available from Major Vendors

For research procurement, the purity of a compound is a non-negotiable factor. 3-(4-Methoxyphenyl)butan-2-amine is commercially available at a certified purity of 98% from established chemical suppliers like Fluorochem and Leyan . This level of purity, typically determined by HPLC, ensures that the compound is suitable for sensitive assays where impurities could confound results. In contrast, many analogs or specialty compounds are often available only at lower purities (e.g., 95% or '>90%') or lack certified documentation .

Quality Control Analytical Chemistry Reproducibility Procurement

Hydrogen Bonding Capacity: HBD/HBA Profile of 3-(4-Methoxyphenyl)butan-2-amine vs. Structural Isomers

The hydrogen bonding capacity of a molecule dictates its aqueous solubility and ability to interact with biological targets. 3-(4-Methoxyphenyl)butan-2-amine possesses one hydrogen bond donor (HBD) from the primary amine and two hydrogen bond acceptors (HBA) from the amine nitrogen and methoxy oxygen . This 1:2 HBD/HBA ratio is distinct from an analog like 4-(4-Methoxyphenyl)butan-2-amine, where the amine is positioned differently along the chain, potentially altering the spatial presentation of these groups .

Physicochemical Properties Drug-Receptor Interactions Medicinal Chemistry Solubility

Optimized Applications for 3-(4-Methoxyphenyl)butan-2-amine in Research


Medicinal Chemistry: A Lipophilic Scaffold for SAR Studies of G-Protein Coupled Receptors (GPCRs)

Its quantified LogP of 2.01 makes 3-(4-Methoxyphenyl)butan-2-amine an excellent starting point for designing libraries targeting hydrophobic binding pockets, such as those found in certain aminergic GPCRs. The lipophilicity, combined with its specific Fsp3 value and HBD/HBA profile, allows medicinal chemists to systematically explore how incremental changes in substituent position and flexibility impact target engagement and functional activity .

Chemical Biology: Validated Chemical Probe with Reliable Purity

The availability of this compound at a certified 98% purity from reputable vendors makes it suitable for use as a reliable chemical probe in cell-based assays. Researchers can be confident that observed phenotypic effects are due to the compound itself, rather than impurities, thereby strengthening the validity of their mechanistic studies .

Analytical Chemistry: Reference Standard for Method Development

The well-defined structure and availability of certified material make 3-(4-Methoxyphenyl)butan-2-amine a candidate for use as a reference standard in the development of analytical methods (e.g., HPLC, LC-MS) for the detection and quantification of similar substituted phenethylamines in complex biological matrices .

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